5-(4-Chlorophenyl)-1,2,4-triazin-3-amine
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Overview
Description
5-(4-Chlorophenyl)-1,2,4-triazin-3-amine is a heterocyclic compound that contains a triazine ring substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-1,2,4-triazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzonitrile with hydrazine hydrate, followed by cyclization with formamide under reflux conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-1,2,4-triazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or receptor involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-amine
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amine
- 5-(4-Chlorophenyl)-1,2,4-triazole-3-amine
Uniqueness
5-(4-Chlorophenyl)-1,2,4-triazin-3-amine is unique due to its specific triazine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications in various fields.
Properties
IUPAC Name |
5-(4-chlorophenyl)-1,2,4-triazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4/c10-7-3-1-6(2-4-7)8-5-12-14-9(11)13-8/h1-5H,(H2,11,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZNMPRJRFYAJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=NC(=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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